(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
CAS No.: 882865-27-2
Cat. No.: VC16043709
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882865-27-2 |
|---|---|
| Molecular Formula | C17H14ClNO3 |
| Molecular Weight | 315.7 g/mol |
| IUPAC Name | [3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2 |
| Standard InChI Key | FJPYFFATSUVWJT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N |
Introduction
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is a complex organic compound featuring a benzofuran core with additional functional groups, including an amino group, a chloroethoxy group, and a phenyl group attached via a carbonyl linkage. This compound is of interest due to its potential applications in pharmaceuticals and materials science, given the diverse biological activities associated with benzofuran derivatives.
Synthesis Methods
The synthesis of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, such as the condensation of salicylaldehyde with ethyl acetoacetate followed by cyclization. Subsequent modifications include the introduction of the amino group, chloroethoxy group, and phenyl group via appropriate chemical reactions.
Biological Activity
Benzofuran derivatives have been studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data on (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone may be limited, related compounds have shown promising results in these areas. For instance, some benzofuran derivatives exhibit antimicrobial activity against Gram-positive bacteria and fungi, as demonstrated in studies involving similar compounds .
Potential Applications
Given the potential biological activities of benzofuran derivatives, (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone could be explored for applications in:
-
Pharmaceuticals: As a potential lead compound for developing new drugs with antimicrobial or anticancer properties.
-
Materials Science: In the development of novel materials with specific optical or electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume